molecular formula C10H13N3O3 B8721565 2,2-dimethyl-N-(5-nitropyridin-2-yl)propanamide CAS No. 70298-90-7

2,2-dimethyl-N-(5-nitropyridin-2-yl)propanamide

Cat. No.: B8721565
CAS No.: 70298-90-7
M. Wt: 223.23 g/mol
InChI Key: KCXYNFXBUIMCGC-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(5-nitropyridin-2-yl)propanamide is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

70298-90-7

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2,2-dimethyl-N-(5-nitropyridin-2-yl)propanamide

InChI

InChI=1S/C10H13N3O3/c1-10(2,3)9(14)12-8-5-4-7(6-11-8)13(15)16/h4-6H,1-3H3,(H,11,12,14)

InChI Key

KCXYNFXBUIMCGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-nitropyridin-2-amine (0.5 g, 3.59 mmol) was slurried in DCM (12 ml). TEA (2.5 ml, 18 mmol) and DMAP (88 mg, 0.72 mmol) were added. 2,2-dimethylpropanoyl chloride was added prop wise and the mixture stirred at RT overnight. The mixture was diluted into water (30 ml):saturated sodium bicarbonate (aq, 10 ml), extracted with DCM (3×30 ml), the organic fractions combined, washed with brine, dried over Na2SO4, filtered, and the volatiles removed in vacuum. The material was purified by chromatography on SiO2 eluting with 10% acetone: hexanes to give the titled compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
88 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five

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